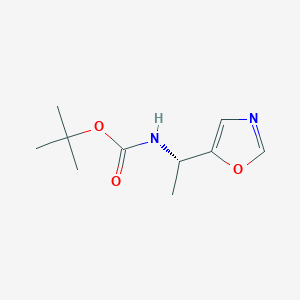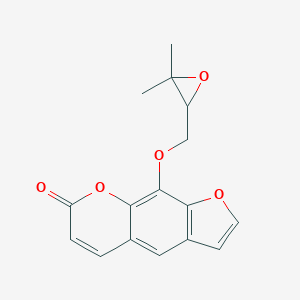
Oxíimperatorina
Descripción general
Descripción
Oxyimperatorin is a natural product from Angelica dahurica . It is a member of furanocoumarin . The chemical name for oxyimperatorin is 9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one .
Molecular Structure Analysis
The molecular formula of oxyimperatorin is C16H14O5 . Its molecular weight is 286.28 . The structure is consistent with the structure determined by H-NMR .Physical And Chemical Properties Analysis
Oxyimperatorin appears as a white-beige powder . It is soluble in DMSO at 90 mg/mL (ultrasonic) . The storage conditions vary depending on the form and temperature .Aplicaciones Científicas De Investigación
Actividad neuroprotectora
La oxíimperatorina ha demostrado tener actividad neuroprotectora. Se ha utilizado en investigaciones para estudiar sus efectos sobre la neuroinflamación inducida por LPS en modelos in vitro e in vivo .
Propiedades antiinflamatorias
La this compound ha mostrado propiedades antiinflamatorias significativas. Se ha encontrado que atenúa la neuroinflamación inducida por LPS in vitro e in vivo .
Supresión de la activación de la microglía
La neuroinflamación mediada por microglía es una característica patológica clave en muchas enfermedades neurológicas. Se ha encontrado que la this compound suprime la activación de la microglía, lo que se considera una estrategia terapéutica potencial para reducir el daño neuronal .
Inhibición de la señalización de NF-κB p65
Se ha encontrado que el compuesto inhibe la fosforilación y la translocación nuclear de NF-κB p65 inducida por LPS . Esto sugiere que la this compound podría ser un agente terapéutico potencial para las afecciones en las que se ve implicada la señalización de NF-κB p65.
Reducción de citoquinas proinflamatorias
Se ha encontrado que la this compound atenúa significativamente la producción de radicales libres, óxido nítrico sintasa inducible, ciclooxigenasa-2 y citoquinas proinflamatorias en la microglía BV-2 sin causar citotoxicidad .
Transición de la microglía proinflamatoria M1
Se ha encontrado que la this compound reduce la transición proinflamatoria M1 en la microglía BV-2 estimulada con LPS . Esto sugiere que podría tener aplicaciones potenciales en el tratamiento de afecciones neuroinflamatorias.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of Oxyimperatorin is the NF-κB p65 signaling pathway . This pathway plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Mode of Action
Oxyimperatorin interacts with its target by suppressing the NF-κB p65 signaling pathway . Specifically, it inhibits the phosphorylation and nuclear translocation of NF-κB p65 .
Biochemical Pathways
The suppression of the NF-κB p65 signaling pathway by Oxyimperatorin affects several downstream biochemical pathways. It significantly attenuates the production of free radicals, inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines . Additionally, it reduces the M1 pro-inflammatory transition in LPS-stimulated BV-2 microglia .
Pharmacokinetics
It is known that oxyimperatorin is soluble in dmso .
Result of Action
The result of Oxyimperatorin’s action is the suppression of neuroinflammation both in vitro and in vivo . By inhibiting the NF-κB p65 signaling pathway, it suppresses microglia activation and attenuates the production of pro-inflammatory mediators and cytokines . This leads to a reduction in neuronal damage, which is a key pathological feature in many neurological diseases .
Action Environment
The action of Oxyimperatorin can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) can induce microglial activation, which Oxyimperatorin can suppress . .
Propiedades
IUPAC Name |
9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJZWFCPUDPLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957146 | |
| Record name | 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35740-18-2 | |
| Record name | Oxyimperatorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035740182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for oxyimperatorin's anti-inflammatory effects?
A1: Research indicates that oxyimperatorin attenuates LPS-induced microglial activation, a key process in inflammatory responses, by suppressing the NF-κB p65 signaling pathway []. This suggests that oxyimperatorin's anti-inflammatory effects are mediated, at least in part, through modulation of this specific signaling pathway.
Q2: Can you elaborate on the extraction of oxyimperatorin from its natural source?
A2: Oxyimperatorin is primarily extracted from Angelica dahurica, a plant known for its medicinal properties. Studies have explored the use of supercritical CO₂ extraction as an efficient method for obtaining oxyimperatorin from this plant [, ]. Factors like extraction pressure, temperature, time, and separation pressure significantly influence the yield of oxyimperatorin and other coumarins [, ].
Q3: What analytical techniques are commonly employed for the identification and quantification of oxyimperatorin?
A3: High-performance liquid chromatography (HPLC) serves as a primary method for determining the content of oxyimperatorin in plant extracts []. Additionally, gas chromatography-mass spectrometry (GC-MS) has been utilized to analyze and quantify oxyimperatorin alongside other coumarin constituents [, ]. These techniques facilitate the identification and measurement of oxyimperatorin in complex mixtures.
Q4: Have there been any attempts to model and predict the extraction yield of oxyimperatorin?
A4: Yes, researchers have explored using artificial neural networks, specifically back-propagation neural networks (BP-NN), to predict the extraction of coumarins, including oxyimperatorin, from Angelica dahurica using supercritical CO₂ []. These models incorporate parameters like extraction pressure, temperature, time, separation pressure, and particle size to forecast extraction outcomes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



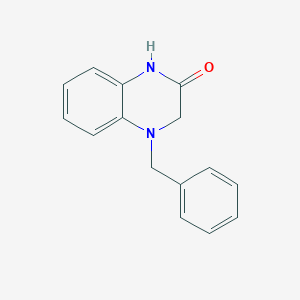

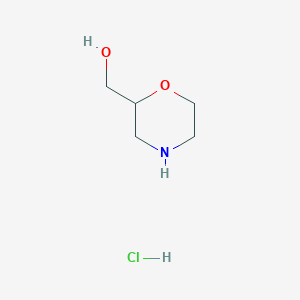
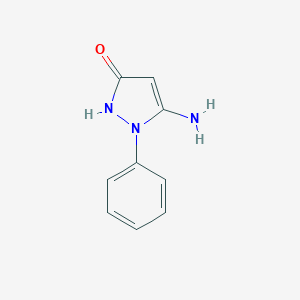
![p-Chloromethyl-methoxy-calix[4]arene](/img/structure/B190258.png)
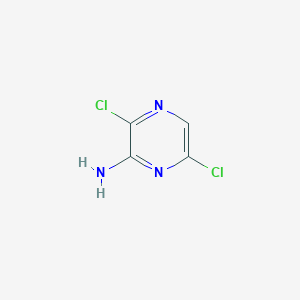

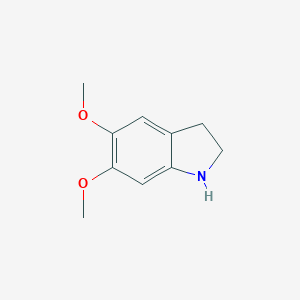
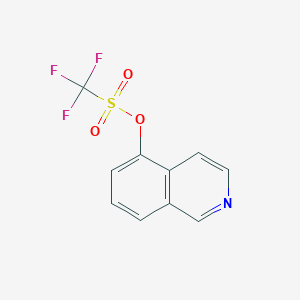
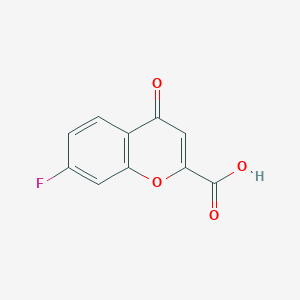
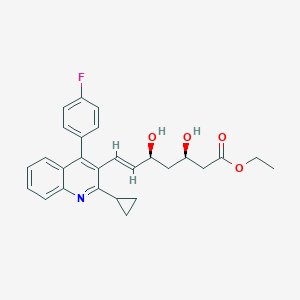

![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)
